molecular formula C18H16N2O3 B2362423 (2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide CAS No. 173156-69-9

(2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2362423
CAS No.: 173156-69-9
M. Wt: 308.337
InChI Key: IMMGIADQLYFVLO-SDNWHVSQSA-N
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Description

(2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group and two methoxyphenyl groups attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with cyanoacetamide in the presence of a base, such as sodium ethoxide, to form the intermediate product. This intermediate is then subjected to a condensation reaction with another equivalent of 4-methoxybenzaldehyde under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the cyano group can yield primary amines, which can further react to form various derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines and their derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: In the materials science field, the compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which (2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. In medicinal applications, it may interact with specific molecular targets, such as receptors or enzymes, to modulate biological pathways involved in disease processes .

Comparison with Similar Compounds

Uniqueness: (2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dual methoxyphenyl groups and cyano group make it a versatile intermediate in organic synthesis and a promising candidate for various scientific applications.

Properties

IUPAC Name

(E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-7-3-13(4-8-16)11-14(12-19)18(21)20-15-5-9-17(23-2)10-6-15/h3-11H,1-2H3,(H,20,21)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMGIADQLYFVLO-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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